molecular formula C12H17N5O3 B2791091 ethyl (1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)carbamate CAS No. 919857-39-9

ethyl (1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)carbamate

Cat. No. B2791091
CAS RN: 919857-39-9
M. Wt: 279.3
InChI Key: KSESQWYYIIPVEP-UHFFFAOYSA-N
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Description

This compound is a carbamate ester, which is a category of organic compounds with the general formula R2NC(O)OR . The term includes organic compounds such as the ester ethyl carbamate . Carbamates are formally derived from carbamic acid (NH2COOH) .


Synthesis Analysis

The synthesis of carbamate esters arises via alcoholysis of carbamoyl chlorides . Carbamates can also be formed from chloroformates and amines . Another method of formation is through the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .


Molecular Structure Analysis

The molecular structure of a similar compound, tert-Butyl carbamate, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of tert-Butyl carbamate is 117.1463 .


Chemical Reactions Analysis

Carbamates undergo various reactions. For instance, the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides has been investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, tert-Butyl carbamate, include a molecular weight of 117.15 . It is used in laboratory chemicals .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s unique structure makes it an interesting candidate for drug discovery. Researchers have explored its potential as a scaffold for designing novel pharmaceutical agents. Some key aspects include:

    Amides and Sulphonamides: Researchers have used it to synthesize amides and sulphonamides, which find applications in various fields .

    Mannich Bases and Schiff’s Bases: The compound participates in the synthesis of Mannich bases and Schiff’s bases, both of which have diverse biological activities .

Natural Product Synthesis

The compound plays a role in the synthesis of biologically active natural products. Notably:

Heterocyclic Chemistry

The compound’s pyrazolo[3,4-d]pyrimidine core contributes to its significance in heterocyclic chemistry:

Synthetic Strategies

Efforts to synthesize this compound have led to the development of efficient synthetic routes:

Future Directions

The future directions of this compound could involve further exploration of its potential uses and applications, particularly given the interest in carbamates in the field of organic synthesis due to their various chemical and biological applications .

properties

IUPAC Name

ethyl N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-5-20-11(19)15-16-7-13-9-8(10(16)18)6-14-17(9)12(2,3)4/h6-7H,5H2,1-4H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSESQWYYIIPVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)carbamate

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